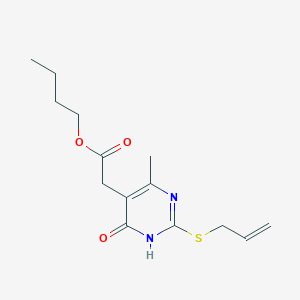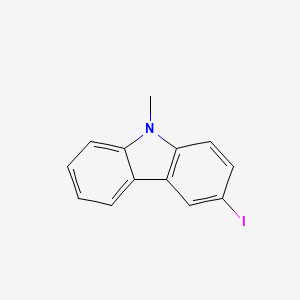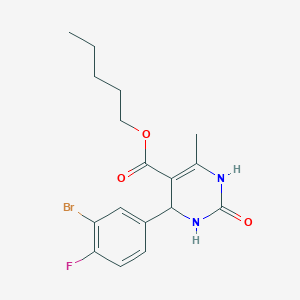
(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester” is a chemical compound with a complex structure. It belongs to the class of pyrimidine derivatives and exhibits interesting properties due to its unique substitution pattern. The compound’s systematic name reflects its structure, emphasizing the allylsulfanyl group, hydroxy group, and ester functionality.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Alkylation of Pyrimidine Precursor:
- Start with a pyrimidine precursor (e.g., 2,4-dihydroxypyrimidine).
- Allylate the pyrimidine ring using allyl bromide or allyl chloride.
- Introduce the sulfanyl group (thiol) using a suitable reagent (e.g., sodium sulfide).
- Finally, esterify the carboxylic acid group with butyl alcohol.
- Reaction conditions and reagents may vary depending on the specific synthetic pathway.
-
Multistep Synthesis from Simple Building Blocks:
- Begin with commercially available starting materials (e.g., methyl acetoacetate).
- Construct the pyrimidine ring through cyclization reactions.
- Introduce the allylsulfanyl group and hydroxy group sequentially.
- Complete the synthesis by esterifying the carboxylic acid with butyl alcohol.
Industrial Production
The industrial production of this compound involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification methods, and yield enhancement are critical for large-scale production.
Chemical Reactions Analysis
Reactivity
The compound can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group or the allylsulfanyl group.
Substitution: Nucleophilic substitution at the allylsulfanyl or hydroxy position.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Major Products
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. Major products include ketones or aldehydes.
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Reduction of the carbonyl group yields alcohols.
Substitution: Nucleophiles (e.g., thiols, amines) can replace the allylsulfanyl or hydroxy group.
Ester Hydrolysis: Acidic or basic hydrolysis yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Agriculture: Used in plant protection or growth regulation.
Materials Science: May serve as a precursor for functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functional groups (e.g., allylsulfanyl, hydroxy, and ester) exhibit distinct properties. Notable examples include :
(2-Allylsulfanyl-4-hydroxy-pyrimidin-5-yl)-acetic acid: Lacks the methyl substitution but shares some reactivity patterns.
(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-propionic acid: Differs in the ester moiety (propionic acid instead of butyl ester).
: Reference not available in the search results
Properties
Molecular Formula |
C14H20N2O3S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
butyl 2-(4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C14H20N2O3S/c1-4-6-7-19-12(17)9-11-10(3)15-14(16-13(11)18)20-8-5-2/h5H,2,4,6-9H2,1,3H3,(H,15,16,18) |
InChI Key |
CYLQZYZMPQQEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1=C(N=C(NC1=O)SCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11624560.png)

![Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11624564.png)

![6-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11624570.png)
![5-(4-bromophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624571.png)
![(2Z)-5-(4-fluorophenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11624585.png)
![(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624601.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624607.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B11624608.png)
![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11624610.png)
![methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate](/img/structure/B11624611.png)
![Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-](/img/structure/B11624612.png)
![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11624619.png)
